![molecular formula C12H16N2 B2495278 2,4,5,6,7-pentamethyl-1H-benzimidazole CAS No. 69700-34-1](/img/structure/B2495278.png)
2,4,5,6,7-pentamethyl-1H-benzimidazole
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Overview
Description
2,4,5,6,7-Pentamethyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The molecular formula of 2,4,5,6,7-pentamethyl-1H-benzimidazole is C12H16N2 .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2,4,5,6,7-pentamethyl-1H-benzimidazole, is characterized by a benzene ring fused to an imidazole ring . The exact structural details specific to 2,4,5,6,7-pentamethyl-1H-benzimidazole are not available in the retrieved sources.Physical And Chemical Properties Analysis
The average mass of 2,4,5,6,7-pentamethyl-1H-benzimidazole is 188.269 Da, and its monoisotopic mass is 188.131348 Da . Further physical and chemical properties specific to 2,4,5,6,7-pentamethyl-1H-benzimidazole are not available in the retrieved sources.Scientific Research Applications
Antimicrobial and Antifungal Applications
2,4,5,6,7-pentamethyl-1H-benzimidazole and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that certain benzimidazole derivatives display significant antibacterial and antifungal activities. For instance, derivatives have been found effective against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, and against fungal strains like Aspergillus fumigatus and Candida albicans. These compounds have been characterized by various techniques including elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry, confirming their potential as antimicrobial and antifungal agents (Hosamani et al., 2011), (Khalifa et al., 2018).
Anticancer Activity
Benzimidazole derivatives are not just limited to antimicrobial actions; they also exhibit potential anticancer properties. Various benzimidazole compounds have been synthesized and evaluated for their effectiveness in inhibiting cancer cell growth. These derivatives show promising activity against different cancer cell lines, including human liver cancer cells, and have been studied for their interaction with DNA and DNA-associated processes. The derivatives have been synthesized through various methods and characterized thoroughly, confirming their potential as anticancer agents (Romero-Castro et al., 2011), (Alpan et al., 2007).
Antiviral Activity
Certain benzimidazole derivatives have also been found to exhibit antiviral activity. For instance, specific derivatives have shown inhibitory activity against Epstein-Barr virus-early antigen (EBV-EA) activation, which is associated with Burkitt's lymphoma. These findings suggest potential applications of these compounds in antiviral therapies (Ramla et al., 2007).
Mechanism of Action
Benzimidazole derivatives have been found to interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . They have been found to exhibit various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific mechanism of action for 2,4,5,6,7-pentamethyl-1H-benzimidazole is not provided in the retrieved sources.
Safety and Hazards
properties
IUPAC Name |
2,4,5,6,7-pentamethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-6-7(2)9(4)12-11(8(6)3)13-10(5)14-12/h1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNIICZFRRUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)NC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6,7-pentamethyl-1H-benzimidazole |
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